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Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich der Leistung von Nifekalant im Vergleich zu

anderen Antiarrhythmika, unterstützt durch experimentelle Daten aus Studien mit

verschiedenen Spezies.

Einführung in Nifekalant
Nifekalant ist ein Antiarrhythmikum der Klasse III, das hauptsächlich in Japan zur Behandlung

von lebensbedrohlichen ventrikulären Arrhythmien wie ventrikulärer Tachykardie und

Kammerflimmern eingesetzt wird.[1] Sein primärer Wirkmechanismus ist die Verlängerung des

kardialen Aktionspotentials.[1]

Wirkmechanismus: Nifekalant blockiert selektiv die schnelle Komponente des verzögerten

Gleichrichter-Kaliumstroms (I_Kr).[1] Diese Blockade verlangsamt den Ausstrom von

Kaliumionen während der Repolarisationsphase des Herzaktionspotentials.[1] Dies führt zu

einer Verlängerung der Aktionspotentialdauer (APD) und der effektiven Refraktärperiode (ERP)

in den Vorhof- und Ventrikelmyozyten.[1] Im Gegensatz zu vielen anderen Antiarrhythmika hat

Nifekalant nur minimale Auswirkungen auf Natrium- (Na+) oder Kalziumkanäle (Ca2+) und

besitzt keine β-blockierende Wirkung, was zu einem gezielteren Wirkspektrum mit potenziell

weniger Off-Target-Effekten führt.[1][2]
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Wirkmechanismus von Nifekalant

Vergleich mit Alternativen Antiarrhythmika
Nifekalant vs. Amiodaron
Amiodaron ist ebenfalls ein Antiarrhythmikum der Klasse III, blockiert jedoch im Gegensatz

zum reinen Kaliumkanalblocker Nifekalant mehrere Ionenkanäle, einschließlich Natrium- und

Kalziumkanälen, und hat α- und β-adrenerge Blockadewirkungen.[3] Dies kann zu

unerwünschten hämodynamischen Effekten wie Hypotonie und Bradykardie führen.[4]

Tabelle 1: Vergleichsdaten von Nifekalant und Amiodaron (Tiermodell Schwein)
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Parameter
Nifekalant
Gruppe (n=10)

Amiodaron
Gruppe (n=10)

Saline Gruppe
(n=10)

p-Wert

48-Stunden-

Überleben
9/10 (90%) 0/10 (0%) 3/10 (30%)

< 0.001 (Nif vs.

Ami)

Erforderliche

Schocks

(Anzahl)

Signifikant

niedriger
Signifikant höher - < 0.001

Zeit bis ROSC Signifikant kürzer Signifikant länger - < 0.001

Adrenalin-Dosis
Signifikant

niedriger
Signifikant höher - < 0.001

Koronarer

Perfusionsdruck
Signifikant höher

Signifikant

niedriger
- < 0.05

Daten aus einer

Studie mit einem

Schweinemodell

für verlängertes

Kammerflimmern

.

Experimentelles Protokoll: Schweinemodell für verlängertes Kammerflimmern

Spezies: Landrasse/große weiße Schweine beiderlei Geschlechts (35-40 kg).

Anästhesie: Propofol-Induktion, gefolgt von einer kontinuierlichen Infusion von Propofol und

Fentanyl. Mechanische Beatmung.

Arrhythmie-Induktion: Kammerflimmern (VF) wird durch einen 50-Hz-Wechselstrom

induziert, der über eine epikardiale Schrittmacherelektrode am rechten Ventrikel zugeführt

wird.

Studiendesign: Nach 8 Minuten unbehandeltem VF werden die Tiere randomisiert und

erhalten Bolusdosen von Epinephrin und entweder Nifekalant, Amiodaron oder

Kochsalzlösung.
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Behandlung: Unmittelbar nach der Medikamentengabe wird mit der Herz-Lungen-

Wiederbelebung (HLW) begonnen. Nach 2 Minuten wird eine Defibrillation versucht. Die

HLW wird nach jedem Defibrillationsversuch für weitere 2 Minuten fortgesetzt.

Messungen: Hämodynamische Parameter (z. B. Aortendruck, koronarer Perfusionsdruck)

werden kontinuierlich überwacht. Die primären Endpunkte sind die Wiederherstellung des

Spontankreislaufs (ROSC) und das 48-Stunden-Überleben.

Nifekalant vs. Sotalol
Sotalol ist ein Antiarrhythmikum der Klasse III, das auch nicht-selektive β-blockierende

Eigenschaften aufweist.[5]

Tabelle 2: Vergleich von Nifekalant und Sotalol bei Patienten mit induzierbarer ventrikulärer

Tachyarrhythmie (VTA)

Parameter Nifekalant Sotalol Anmerkungen

Unterdrückung der

induzierbaren VTA

5 von 14 Patienten

(36%)

4 von 14 Patienten

(29%)

Kein signifikanter

Unterschied

Vorhersage der

Sotalol-Wirkung

Bei 13 von 14

Patienten (93%)
-

Die Reaktion auf

Nifekalant sagte die

Reaktion auf Sotalol

voraus

Verlängerung des

QTc-Intervalls
Signifikant Signifikant

Ähnliche

Verlängerung

Verlängerung der

ventrikulären ERP
Signifikant Signifikant

Ähnliche

Verlängerung

Herzfrequenz
Keine signifikante

Änderung
Verlangsamt

Nur Sotalol zeigte

eine β-blockierende

Wirkung

Daten aus einer

klinischen Studie mit

14 Patienten mit

anhaltender VTA.[6]
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Experimentelles Protokoll: Elektrophysiologische Untersuchung am Menschen

Patientenpopulation: Patienten mit anhaltender ventrikulärer Tachyarrhythmie (VTA) im

Zusammenhang mit einer strukturellen Herzerkrankung, bei denen auch eine VTA

induzierbar ist.

Studiendesign: Eine programmierte elektrische Stimulation (PES) wird zu drei Zeitpunkten

durchgeführt: im Ausgangszustand, nach intravenöser Gabe von Nifekalant und nach oraler

Gabe von Sotalol.

Medikamentengabe:

Nifekalant: Intravenöse Infusion.

Sotalol: Orale Verabreichung über mehrere Tage bis zum Erreichen eines Steady-State-

Spiegels.

Stimulationsprotokoll: Programmierte ventrikuläre Stimulation mit bis zu drei zusätzlichen

Stimuli von zwei Stellen im rechten Ventrikel, um die Induzierbarkeit von VTA zu testen.

Messungen: Induzierbarkeit von VTA, effektive Refraktärperiode (ERP) des Ventrikels, QT-

und QTc-Intervall und Herzfrequenz.

Endpunkt: Die primären Endpunkte sind die Nicht-Induzierbarkeit von anhaltender VTA und

Veränderungen der elektrophysiologischen Parameter.

Nifekalant vs. Klasse-I-Antiarrhythmika (Lidocain &
Procainamid)
Klasse-I-Antiarrhythmika wirken primär durch die Blockade von Natriumkanälen. Nifekalant hat

sich bei Patienten, die auf Lidocain nicht ansprechen, als wirksam erwiesen.[7] In einer Studie,

in der Nifekalant mit Procainamid verglichen wurde, zeigten beide eine vergleichbare

Wirksamkeit bei der Unterdrückung der Induktion von ventrikulärer Tachykardie.

Tabelle 3: Vergleich von Nifekalant mit Klasse-I-Wirkstoffen
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Vergleich Spezies Ergebnis

Nifekalant vs. Lidocain Mensch

Nifekalant war bei vielen

Patienten wirksam, die auf

Lidocain und andere

Antiarrhythmika refraktär

waren.

Nifekalant vs. Procainamid Mensch

Vergleichbare Wirksamkeit bei

der Unterdrückung der VT-

Induktion (4/15 bei Nifekalant

vs. 6/15 bei Procainamid,

p=NS).

Visualisierung von Arbeitsabläufen
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Schlussfolgerung
Nifekalant zeigt als reiner Klasse-III-Wirkstoff ein vielversprechendes antiarrhythmisches

Profil.[7] Tiermodelle, insbesondere Studien an Schweinen, deuten darauf hin, dass Nifekalant
im Vergleich zu Amiodaron ein günstigeres hämodynamisches Profil und verbesserte

Überlebensraten bei der Behandlung von Kammerflimmern aufweisen könnte. Klinische

Studien am Menschen haben eine vergleichbare Wirksamkeit wie Sotalol und Procainamid bei

der Unterdrückung ventrikulärer Tachyarrhythmien gezeigt, mit dem zusätzlichen Vorteil, dass

die Reaktion auf Nifekalant die Wirksamkeit von Sotalol vorhersagen kann.[6] Sein

einzigartiger Mechanismus, der sich auf die selektive I_Kr-Blockade ohne signifikante

Auswirkungen auf andere Ionenkanäle oder adrenerge Rezeptoren konzentriert, positioniert es

als eine wertvolle Alternative in der Behandlung schwerer ventrikulärer Arrhythmien,

insbesondere in Szenarien, in denen die negativen inotropen oder blutdrucksenkenden Effekte

anderer Wirkstoffe bedenklich sind.[3][8] Weitere klinische Studien sind erforderlich, um seine

Rolle in der Notfallmedizin vollständig zu etablieren.[2][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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